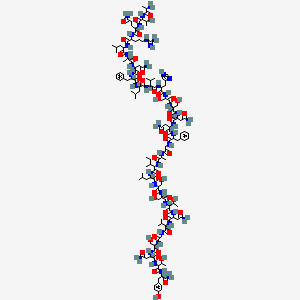![molecular formula C9H15N3O5 B13384193 5-(2-Azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13384193.png)
5-(2-Azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is a compound of significant interest in the field of biomedical research. It is a derivative of glucose, modified to include an azido group at the sixth position and an isopropylidene group protecting the 1,2-hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose typically begins with D-glucose as the starting material. The primary hydroxyl group of D-glucose is selectively tosylated, followed by nucleophilic displacement with sodium azide to introduce the azido group. The isopropylidene group is then introduced to protect the 1,2-hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic steps as in laboratory synthesis, scaled up for industrial applications. The use of protecting groups and selective functionalization are key strategies in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide:
Tosyl Chloride: Used for the selective tosylation of the primary hydroxyl group.
Isopropylidene: Used for protecting the 1,2-hydroxyl groups.
Major Products Formed
Triazoles: Formed through click chemistry reactions involving the azido group.
Amines: Formed through the reduction of the azido group.
Applications De Recherche Scientifique
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose has several scientific research applications:
Biomedical Research: It is used in the synthesis of antiviral agents and other biologically active molecules.
Drug Delivery: The azido group facilitates labeling and conjugation with diverse molecules, enabling the development of advanced drug delivery platforms.
Chemical Biology: It is employed in click chemistry for the synthesis of complex molecules and bioconjugates.
Mécanisme D'action
The mechanism of action of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose primarily involves its azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is leveraged in drug delivery and bioconjugation, where the compound can be used to label and conjugate with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another derivative of glucose with isopropylidene protecting groups.
6-Azido-6-deoxy-1,23,4-di-O-isopropylidene-α-D-galactopyranose: A similar compound with azido and isopropylidene groups.
Uniqueness
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is unique due to its specific combination of an azido group and an isopropylidene protecting group. This combination allows for selective functionalization and protection of the molecule, making it highly versatile for various chemical and biological applications .
Propriétés
Formule moléculaire |
C9H15N3O5 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3 |
Clé InChI |
MAJOJEYOMRHMDB-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid](/img/structure/B13384133.png)



![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)



![4-[2-(4-Ethynylphenyl)ethynyl]pyridine](/img/structure/B13384176.png)


